molecular formula C19H23N3O7 B2735805 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione CAS No. 2140807-36-7

2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione

Katalognummer B2735805
CAS-Nummer: 2140807-36-7
Molekulargewicht: 405.407
InChI-Schlüssel: ISOVLZMZYIAHFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H23N3O7 and its molecular weight is 405.407. The purity is usually 95%.
BenchChem offers high-quality 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Anti-Psoriasis Potential

  • Thalidomide derivatives, including compounds structurally related to the chemical , have shown potential as anti-inflammatory agents. Specifically, certain modifications to the thalidomide structure have resulted in improved inhibitory activities against TNF-α and IL-6 expression in cells. One derivative, identified as 2-[1-(3-chlorobenzyl)-2,6-dioxopiperidin-3-yl]isoindoline-1,3-dione, demonstrated significant effectiveness in reducing inflammatory markers in psoriasis models without notable cell cytotoxicity, indicating its potential as a novel anti-psoriasis agent (Tang et al., 2018).

Tyrosinase Inhibition and Antioxidant Properties

  • Phthalimide derivatives, closely related to the compound of interest, have been studied for their tyrosinase inhibitory activity and antioxidant properties. One derivative, 2-(((6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dione, exhibited higher tyrosinase inhibitory activity compared to the standard control, suggesting potential use in cosmetic and pharmaceutical applications (Then et al., 2018).

Potential in Treating Alzheimer’s Disease

  • Certain dioxoisoindoline compounds, which are structurally similar to the query compound, have shown promise as inhibitors of acetylcholinesterase (AChE), a key enzyme linked to Alzheimer’s disease. Studies on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione revealed its effectiveness as an AChE inhibitor with low acute toxicity, highlighting its potential for therapeutic use in treating Alzheimer’s disease (Andrade-Jorge et al., 2018).

Anticancer Activity

  • Research on isoindoline derivatives has shown their potential in anticancer applications. Several compounds with the isoindoline structure have been evaluated for their effectiveness against various cancer cell lines. Some derivatives, such as those linked with diphenylcarbamide, have demonstrated inhibitory activity against specific enzymes and cancer cell proliferation, suggesting their potential as antitumor drugs (Sun et al., 2022).

Optoelectronic Applications

  • Isoindoline derivatives have also been explored for their optoelectronic properties. Novel acridin-isoindoline-1,3-dione derivatives have been synthesized and characterized for their photophysical and thermal properties. These compounds have shown high thermal stability and potential as fluorescent compounds, making them of interest in optoelectronic applications (Mane et al., 2019).

Eigenschaften

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7/c23-7-9-29-11-10-28-8-6-20-13-3-1-2-12-16(13)19(27)22(18(12)26)14-4-5-15(24)21-17(14)25/h1-3,14,20,23H,4-11H2,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOVLZMZYIAHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.